molecular formula C12H9NO2 B12538277 1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one CAS No. 142227-78-9

1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one

Cat. No.: B12538277
CAS No.: 142227-78-9
M. Wt: 199.20 g/mol
InChI Key: MZNSPBQAXMYNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one is an organic compound that features both furan and pyridine rings connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with 2-acetylpyridine in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linker to a saturated propyl chain.

    Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

    1-(Furan-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with the pyridine ring in a different position.

    1-(Furan-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one: Another isomer with the pyridine ring in the 4-position.

    1-(Thiophen-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one: A similar compound where the furan ring is replaced by a thiophene ring.

Uniqueness: 1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one is unique due to its specific arrangement of furan and pyridine rings, which may confer distinct chemical and biological properties compared to its isomers and analogs.

Properties

CAS No.

142227-78-9

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

1-(furan-2-yl)-3-pyridin-2-ylprop-2-en-1-one

InChI

InChI=1S/C12H9NO2/c14-11(12-5-3-9-15-12)7-6-10-4-1-2-8-13-10/h1-9H

InChI Key

MZNSPBQAXMYNKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.